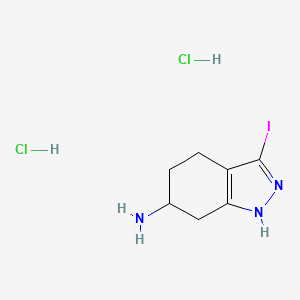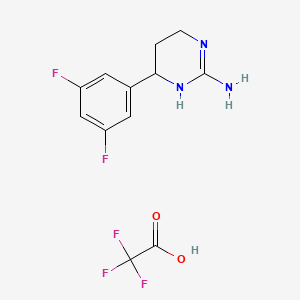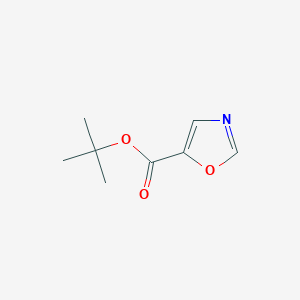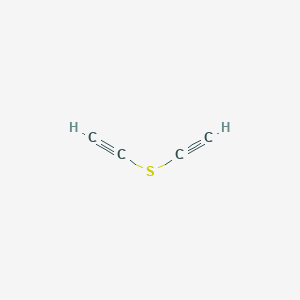
(Ethynylsulfanyl)ethyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethynylsulfanyl)ethyne is an organic compound characterized by the presence of both a carbon-carbon triple bond and a sulfur atom. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The unique combination of sulfur and alkyne functionalities makes this compound an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Preparation from Calcium Carbide: One common method involves the reaction of calcium carbide with water to produce acetylene, which can then be further reacted with sulfur-containing reagents to form (Ethynylsulfanyl)ethyne.
Dehydrohalogenation of Dihalides: Another method involves the dehydrohalogenation of vicinal dihalides using a strong base like potassium hydroxide in an alcoholic solution.
Dehalogenation of Tetrahalides: Heating tetrahalogen derivatives of alkanes with zinc dust in ethanol can also produce alkynes, including this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned laboratory methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidative Cleavage: Treatment with strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, resulting in carboxylic acids.
Deprotonation and Substitution: The compound can be deprotonated to form acetylide anions, which are excellent nucleophiles and can undergo substitution reactions with alkyl halides.
Common Reagents and Conditions
Halogens and Hydrogen Halides: Used in addition reactions.
Strong Bases: Such as potassium hydroxide for dehydrohalogenation.
Oxidizing Agents: Like ozone and potassium permanganate for oxidative cleavage.
Major Products
Haloalkenes and Geminal Dihalides: From addition reactions.
Carboxylic Acids: From oxidative cleavage.
Substituted Alkynes: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(Ethynylsulfanyl)ethyne has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Ethynylsulfanyl)ethyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the sulfur atom. The triple bond allows for addition reactions, while the sulfur atom can engage in nucleophilic and electrophilic interactions. These properties enable the compound to interact with a variety of molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Ethynylthio)ethyne: Similar structure but with a different sulfur-containing group.
(Ethynylsulfonyl)ethyne: Contains a sulfonyl group instead of a sulfanyl group.
(Ethynylsulfinyl)ethyne: Contains a sulfinyl group.
Uniqueness
(Ethynylsulfanyl)ethyne is unique due to its specific combination of a carbon-carbon triple bond and a sulfanyl group. This combination imparts distinct reactivity patterns and makes it a valuable compound for specialized applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
51678-67-2 |
|---|---|
Molekularformel |
C4H2S |
Molekulargewicht |
82.13 g/mol |
IUPAC-Name |
ethynylsulfanylethyne |
InChI |
InChI=1S/C4H2S/c1-3-5-4-2/h1-2H |
InChI-Schlüssel |
OGSVMYXRMNUVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CSC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


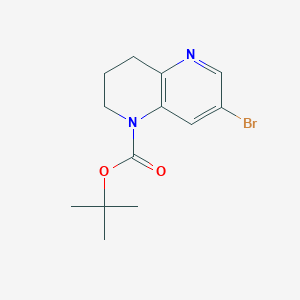
![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)



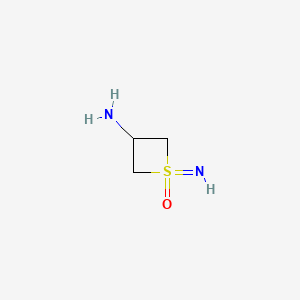
![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
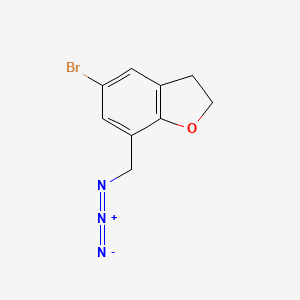
![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
